molecular formula C11H12O2S B2608531 Tert-butyl 5-ethynylthiophene-2-carboxylate CAS No. 2248317-43-1

Tert-butyl 5-ethynylthiophene-2-carboxylate

Cat. No.: B2608531
CAS No.: 2248317-43-1
M. Wt: 208.28
InChI Key: OAVSLHGRGSEVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-ethynylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Dendritic Macromolecules

Tert-butyl esters, including derivatives similar to Tert-butyl 5-ethynylthiophene-2-carboxylate, have been utilized in the synthesis of phenylacetylene dendrimers. These dendrimers, upon transformation of the tert-butyl esters to carboxylic acids, exhibit solubility characteristics orthogonal to those of the esters. Such transformations and the resulting dendrimers have significant implications in the development of water-soluble macromolecules with stiff, hydrocarbon interiors, which can be used in various applications ranging from drug delivery systems to material science (Pesak, Moore, & Wheat, 1997).

Catalysis in Asymmetric Hydrogenation

Derivatives of this compound have been employed as ligands in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have demonstrated excellent enantioselectivities and high catalytic activities in the hydrogenation process, underscoring their potential utility in the efficient preparation of chiral pharmaceutical ingredients, highlighting their significance in synthetic and medicinal chemistry (Imamoto et al., 2012).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, analogous to this compound, serve as versatile building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions enables the modification of the benzene ring, facilitating the synthesis of a wide array of organic compounds. This versatility is crucial for developing new synthetic methodologies and discovering novel compounds (Jasch, Höfling, & Heinrich, 2012).

Solid-Phase Synthesis of Peptide Carboxylic Acids

The use of this compound derivatives as linkers in the solid-phase synthesis of peptide carboxylic acids demonstrates their utility in peptide synthesis. These linkers, owing to their acid lability, allow for the synthesis of sensitive peptides, thereby expanding the toolbox for peptide chemists and facilitating the development of novel peptides with potential therapeutic applications (Isidro-Llobet et al., 2008).

Properties

IUPAC Name

tert-butyl 5-ethynylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-5-8-6-7-9(14-8)10(12)13-11(2,3)4/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVSLHGRGSEVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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